3-{5-[(Z)-(5-oxo-1-propyl-2-thioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid
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Overview
Description
3-{5-[(Z)-(5-oxo-1-propyl-2-thioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid: is a complex organic compound that features a unique structure combining a benzoic acid moiety with a furan ring and an imidazolidinone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{5-[(Z)-(5-oxo-1-propyl-2-thioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of a furan derivative with a benzoic acid derivative, followed by the introduction of the imidazolidinone moiety through a series of reactions involving thiourea and propylamine. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux or microwave irradiation to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction of the imidazolidinone moiety can yield the corresponding imidazolidine derivative.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under acidic conditions.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Nitrobenzoic acids or halogenated benzoic acids.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine: The compound has shown promise in preliminary studies as an anti-inflammatory agent and is being investigated for its potential use in treating various inflammatory conditions.
Industry: In the materials science field, the compound is explored for its potential use in the development of new polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which 3-{5-[(Z)-(5-oxo-1-propyl-2-thioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The furan ring and imidazolidinone moiety may play a crucial role in binding to these targets, leading to modulation of their activity. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
4-{5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid: This compound shares a similar structure but features a thiazolidinone moiety instead of an imidazolidinone.
Benzoic acid derivatives: Compounds such as 4-hydroxybenzoic acid or 4-aminobenzoic acid have similar benzoic acid moieties but lack the furan and imidazolidinone components.
Uniqueness: The uniqueness of 3-{5-[(Z)-(5-oxo-1-propyl-2-thioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid lies in its combination of a benzoic acid moiety with a furan ring and an imidazolidinone derivative. This structural complexity provides it with unique chemical and biological properties that are not observed in simpler benzoic acid derivatives.
Properties
Molecular Formula |
C18H16N2O4S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-[5-[(Z)-(5-oxo-1-propyl-2-sulfanylideneimidazolidin-4-ylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C18H16N2O4S/c1-2-8-20-16(21)14(19-18(20)25)10-13-6-7-15(24-13)11-4-3-5-12(9-11)17(22)23/h3-7,9-10H,2,8H2,1H3,(H,19,25)(H,22,23)/b14-10- |
InChI Key |
KXFYOCKIQJYZMF-UVTDQMKNSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)/NC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)NC1=S |
Origin of Product |
United States |
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